Meta-Chlorination Reduces Proton Affinity by ~15.9 kJ·mol⁻¹ Relative to Para-Chloro Isomer
In a direct head-to-head extended kinetic method study by Shin (2019), the absolute proton affinities (PA) of all three monochlorinated phenylalanine positional isomers and unsubstituted phenylalanine were measured under identical conditions [1]. Meta-chlorophenylalanine (corresponding to the aryl moiety of Cbz-3-Chloro-D-Phenylalanine) exhibited a PA of 889.0 ± 2.8 kJ·mol⁻¹, which is 15.9 kJ·mol⁻¹ lower than para-chlorophenylalanine (904.9 ± 3.1 kJ·mol⁻¹) and 12.9 kJ·mol⁻¹ lower than ortho-chlorophenylalanine (901.9 ± 2.2 kJ·mol⁻¹). Unsubstituted phenylalanine had the highest PA at 907.9 ± 2.3 kJ·mol⁻¹. The meta position produces the largest PA reduction among the three isomers, attributable to dipole moment differences and field effects rather than electronegativity alone [1].
| Evidence Dimension | Gas-phase proton affinity (PA, kJ·mol⁻¹) as a measure of intrinsic basicity/nucleophilicity of the amino group |
|---|---|
| Target Compound Data | meta-Chlorophenylalanine: 889.0 ± 2.8 kJ·mol⁻¹ |
| Comparator Or Baseline | para-Chlorophenylalanine: 904.9 ± 3.1 kJ·mol⁻¹; ortho-Chlorophenylalanine: 901.9 ± 2.2 kJ·mol⁻¹; unsubstituted phenylalanine: 907.9 ± 2.3 kJ·mol⁻¹ |
| Quantified Difference | ΔPA (meta vs para) = −15.9 kJ·mol⁻¹; ΔPA (meta vs unsubstituted) = −18.9 kJ·mol⁻¹ |
| Conditions | Extended kinetic method with full entropy analysis; collision-induced dissociation tandem mass spectrometry |
Why This Matters
The ~16 kJ·mol⁻¹ lower proton affinity of the meta-chloro isomer relative to para-chloro translates to measurably altered hydrogen-bond donor/acceptor capacity and electrostatic interaction profiles, directly impacting peptide-receptor binding thermodynamics and making positional isomer substitution non-equivalent in structure-activity relationship campaigns.
- [1] Shin JW. Extended kinetic method study of the effect of ortho-, meta-, and para-chlorination on the proton affinity of phenylalanine with full entropy analysis. J Phys Org Chem. 2019;32(8):e3966. doi:10.1002/poc.3966 View Source
